molecular formula C18H16N4O B2488378 Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034223-09-9

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2488378
CAS No.: 2034223-09-9
M. Wt: 304.353
InChI Key: NHBUGFYYPXTMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization:

  • The synthesis and characterization of pyrimidine-based ligands and their metal complexes have been extensively studied. For instance, 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its Mn(II), Co(II), Ni(II), and Zn(II) complexes were synthesized and characterized using various techniques such as spectroscopy, elemental analysis, and molecular docking studies. These complexes exhibited a range of antimicrobial activities, with the Mn(II) complex showing significant results. The properties of these complexes were further analyzed using density functional theory, highlighting their potential as drug candidates (Festus Chioma et al., 2018).

Pharmacological Applications:

  • Several studies have focused on the pharmacological aspects of similar naphthalen-1-yl compounds. For instance, compounds like JWH-018 have been analyzed for their effects on sensorimotor functions in mice, revealing that acute administration impairs sensorimotor responses. This aspect is critical for understanding the potential health risks associated with these compounds (A. Ossato et al., 2015).

Anticancer Evaluation:

  • The synthesis of related compounds, such as (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, has been explored for anticancer evaluation. These compounds were reacted with various nucleophiles to produce derivatives that were then assessed for their anticancer properties, demonstrating the potential of naphthalen-1-yl compounds in cancer research (R. S. Gouhar & Eman M. Raafat, 2015).

Chemical Sensing and Metal Ion Detection:

  • Naphthoquinone-based chemosensors for transition metal ions have been developed, showcasing the utility of naphthalen-1-yl compounds in chemical sensing applications. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, demonstrating their potential in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).

Mechanism of Action

The mechanism of action of “Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is not clear from the available information .

Safety and Hazards

The safety and hazards associated with “Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” are not clear from the available information .

Future Directions

The future directions for the study and use of “Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” are not clear from the available information .

Properties

IUPAC Name

naphthalen-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-17(16-8-3-6-13-5-1-2-7-15(13)16)22-11-14(12-22)21-18-19-9-4-10-20-18/h1-10,14H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUGFYYPXTMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.